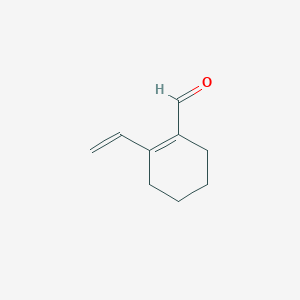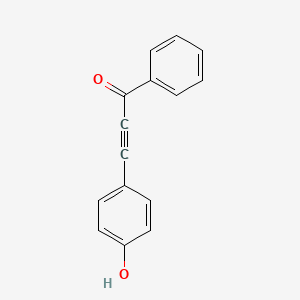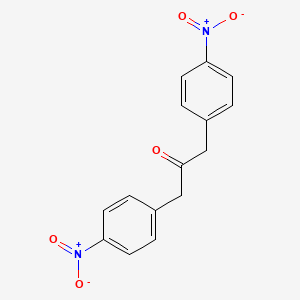
1,3-Bis(4-nitrophenyl)acetone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(4-nitrophenyl)acetone is an organic compound characterized by the presence of two nitrophenyl groups attached to an acetone backbone
準備方法
Synthetic Routes and Reaction Conditions
1,3-Bis(4-nitrophenyl)acetone can be synthesized through several methods. One common approach involves the nitration of phenylacetonitrile followed by hydrolysis . Another method includes the reaction of 4-nitrobenzaldehyde with acetone in the presence of a base . The reaction conditions typically involve moderate temperatures and the use of solvents like acetone or ethanol.
Industrial Production Methods
Industrial production of this compound often employs large-scale nitration and hydrolysis processes. These methods are optimized for high yield and purity, ensuring the compound is suitable for various applications.
化学反応の分析
Types of Reactions
1,3-Bis(4-nitrophenyl)acetone undergoes several types of chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products formed from these reactions include various substituted phenylacetones and amines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
1,3-Bis(4-nitrophenyl)acetone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound has been investigated for its potential antimicrobial properties.
Medicine: Research has explored its use in developing new pharmaceuticals with specific biological activities.
Industry: It is used in the production of dyes and pigments due to its stable nitro groups.
作用機序
The mechanism of action of 1,3-Bis(4-nitrophenyl)acetone involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and conditions.
類似化合物との比較
Similar Compounds
Similar compounds to 1,3-Bis(4-nitrophenyl)acetone include:
- 1,3-Bis(2-chloro-4-nitrophenyl)acetone
- 1,3-Bis(2-bromo-4-nitrophenyl)acetone
Uniqueness
This compound is unique due to its specific nitro group positioning, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
15330-76-4 |
|---|---|
分子式 |
C15H12N2O5 |
分子量 |
300.27 g/mol |
IUPAC名 |
1,3-bis(4-nitrophenyl)propan-2-one |
InChI |
InChI=1S/C15H12N2O5/c18-15(9-11-1-5-13(6-2-11)16(19)20)10-12-3-7-14(8-4-12)17(21)22/h1-8H,9-10H2 |
InChIキー |
QXCIQSNKZUAHQI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-Methoxy-2-nitrophenyl)sulfanyl]oxolane-2,5-dione](/img/structure/B14714224.png)
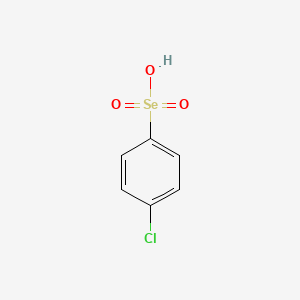
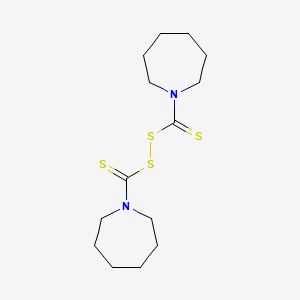
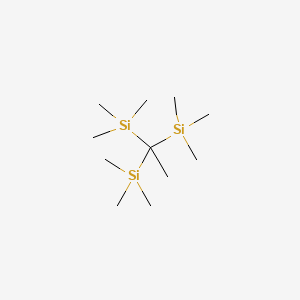

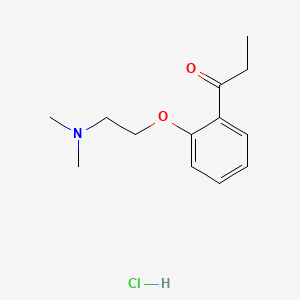
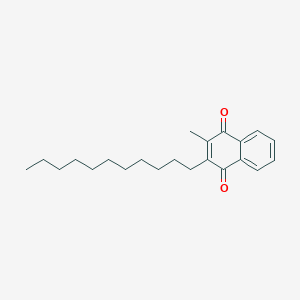
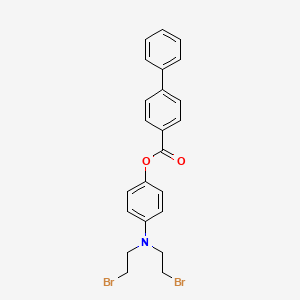


![Phenol, 2-amino-4-[(3-aminophenyl)sulfonyl]-](/img/structure/B14714294.png)
